molecular formula C12H11NOS B6366908 2-Hydroxy-5-(4-methylthiophenyl)pyridine CAS No. 1111103-03-7

2-Hydroxy-5-(4-methylthiophenyl)pyridine

Cat. No.: B6366908
CAS No.: 1111103-03-7
M. Wt: 217.29 g/mol
InChI Key: JNIGNIKQWIZPOB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methylthiophenyl)pyridine is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position and a 4-methylthiophenyl substituent at the 5-position of the pyridine ring. Pyridine derivatives with hydroxyl and aryl substituents are often studied for their biological activities, including antimicrobial and antitumor effects, as well as their roles in medicinal chemistry .

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIGNIKQWIZPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-methylthiophenyl)pyridine typically involves the reaction of 2-hydroxypyridine with 4-methylthiophenyl halides under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-hydroxypyridine with 4-methylthiophenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: The hydroxyl group in 2-Hydroxy-5-(4-methylthiophenyl)pyridine can undergo oxidation to form a ketone derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-keto-5-(4-methylthiophenyl)pyridine.

    Reduction: Formation of 2-amino-5-(4-methylthiophenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl group and the 4-methylthiophenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Key Observations :

  • The 4-methylthiophenyl group introduces sulfur, which may participate in hydrogen bonding or coordinate with metal ions .
  • Melting Points: Compounds with polar substituents (e.g., -OH, -NO₂) exhibit higher melting points due to intermolecular hydrogen bonding. For example, 5-(4-Chlorophenyl)-2-hydroxypyridine decomposes at 240–249°C, similar to Salazosulfapyridine .

Solubility and Stability

  • Solubility : Hydroxyl and sulfonamide groups enhance water solubility (e.g., Salazosulfapyridine is sparingly soluble in water but dissolves in alkaline solutions). The methylthio group’s hydrophobicity may reduce aqueous solubility compared to sulfonamide derivatives .
  • Stability : Thioether-containing compounds (e.g., 2-Fluoro-5-(methylthio)pyridine) are generally stable under acidic conditions but may oxidize to sulfoxides or sulfones in the presence of strong oxidizing agents .

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